REACTION_CXSMILES
|
[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[O:2].O>CC(C)=O>[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[O:2].[CH:4]1([OH:3])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]=1
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC1CCCCC1
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of 2h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after the reaction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |